Erlotinib is a small molecule [, , , , ] used in scientific research to study the epidermal growth factor receptor (EGFR) pathway [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is classified as a tyrosine kinase inhibitor (TKI) [, , , , , , , , , , , ] and specifically targets EGFR by competing with adenosine triphosphate (ATP) for binding to the kinase domain [, , ]. In research, erlotinib is used to investigate EGFR signaling, its role in cancer cell proliferation and survival, and the development of resistance to EGFR-targeted therapies [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Erlotinib is classified as a 4-anilinequinazoline derivative. It was approved by the Food and Drug Administration in 2004 for the treatment of advanced non-small cell lung cancer and pancreatic cancer. The compound acts as a reversible inhibitor of the epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cell signaling pathways that regulate cell proliferation and survival .
Erlotinib is synthesized through various methods, typically involving multiple steps to construct its complex structure. A notable synthesis method begins with 3,4-dihydroxybenzoic acid, which undergoes several transformations:
Erlotinib's molecular formula is , with a molecular weight of approximately 446.89 g/mol. Its structure contains a quinazoline core with various functional groups that enhance its biological activity. Key features include:
The three-dimensional configuration allows for optimal interaction with the target receptor, facilitating effective inhibition of tyrosine kinase activity .
Erlotinib participates in various chemical reactions during its synthesis and degradation:
These reactions are typically carried out under controlled conditions to ensure high yields and purity .
Erlotinib exerts its therapeutic effects by specifically inhibiting the phosphorylation of the epidermal growth factor receptor. It competes with adenosine triphosphate for binding at the receptor's active site, effectively blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition leads to reduced tumor growth and promotes apoptosis in cancer cells expressing mutant forms of the epidermal growth factor receptor .
Erlotinib exhibits several notable physical and chemical properties:
These properties are significant for its formulation into oral dosage forms .
Erlotinib is primarily used in oncology for:
The epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, regulates critical cellular processes including proliferation, differentiation, and survival. Under physiological conditions, EGFR activation occurs through ligand-induced dimerization, triggering autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation initiates downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/Akt, and signal transducer and activator of transcription (STAT) pathways, which transmit growth signals to the nucleus [1] [6].
In oncogenesis, EGFR signaling becomes dysregulated through multiple mechanisms:
Approximately 90% of EGFR-activating mutations in NSCLC consist of either in-frame deletions in exon 19 (delE746-A750) or the exon 21 point mutation (L858R). These mutations alter the kinase domain's ATP-binding pocket, reducing its affinity for ATP while dramatically increasing affinity for competitive inhibitors like erlotinib. Structurally, the L858R mutation substitutes a bulky arginine for leucine, destabilizing the inactive conformation, while exon 19 deletions shorten the C-helix, both favoring the active kinase state that drives oncogenic signaling [1] [3] [4].
Table 1: Prevalence and Characteristics of Major EGFR Activating Mutations
Mutation Type | Structural Consequence | Prevalence in NSCLC | Downstream Pathway Activation |
---|---|---|---|
Exon 19 deletion (e.g., E746-A750del) | Shortened C-helix in kinase domain, destabilized inactive state | 45-50% of EGFR-mutant cases | Strong MAPK and PI3K/Akt activation |
Exon 21 L858R point mutation | Substitution of leucine with bulky arginine, altered ATP-binding pocket | 35-40% of EGFR-mutant cases | Moderate MAPK with robust STAT activation |
Exon 18 G719X point mutations | Distorted glycine-rich P-loop | 3-5% of EGFR-mutant cases | Variable pathway activation |
Exon 20 insertions | Altered C-helix orientation and steric hindrance | 4-10% of EGFR-mutant cases | Weak TKI sensitivity with persistent signaling |
The therapeutic targeting of EGFR evolved through distinct pharmacological generations:
First-generation inhibitors: The quinazoline scaffold served as the chemical foundation for pioneering EGFR TKIs. Gefitinib (approved 2002-2003) demonstrated proof-of-concept for EGFR mutation-specific therapy but faced regulatory setbacks due to negative phase III trials in unselected populations. Erlotinib emerged as a pharmacologically optimized quinazoline derivative with enhanced target affinity and pharmacokinetic properties. Its 2004 FDA approval for second-line NSCLC treatment marked the first successful molecularly targeted agent in lung cancer, validated by the pivotal BR.21 trial which demonstrated significantly improved overall survival compared to placebo (6.7 vs 4.7 months) in chemotherapy-refractory patients [3] [6].
Pharmacogenomic refinement: The landmark discovery of EGFR mutations as predictive biomarkers (2004) transformed therapeutic application. Clinical trials like EURTAC established erlotinib's superiority over platinum chemotherapy in first-line treatment of EGFR-mutant NSCLC, with median progression-free survival of 9.7 versus 5.2 months. This established molecular selection as mandatory for optimizing TKI efficacy [3] [6] [9].
Overcoming resistance: Despite initial responses, acquired resistance to first-generation TKIs typically emerged within 9-14 months. The predominant resistance mechanism (≈50-60% of cases) was the EGFR T790M gatekeeper mutation in exon 20, which introduces a methionine residue that sterically hinders TKI binding while restoring ATP affinity. Secondary resistance mechanisms included MET proto-oncogene amplification (≈5-20%), activating mutations in parallel signaling pathways (PI3K, BRAF), and phenotypic transformations like epithelial-to-mesenchymal transition [4] [3].
Table 2: Key Clinical Trials Establishing Erlotinib in EGFR-Mutant NSCLC
Trial Name | Phase | Patient Population | Key Findings | Clinical Impact |
---|---|---|---|---|
BR.21 | III | Unselected NSCLC after chemotherapy failure | OS: 6.7 mo vs 4.7 mo (placebo); HR 0.70 | First survival benefit demonstration leading to initial FDA approval |
SATURN | III | Unselected NSCLC maintenance after chemotherapy | PFS: 12.3 wk vs 11.1 wk (placebo); HR 0.71 | Established maintenance therapy paradigm |
EURTAC | III | Treatment-naïve EGFR-mutant NSCLC | PFS: 9.7 mo vs 5.2 mo (chemotherapy); HR 0.37 | Validation of first-line use in molecularly selected patients |
OPTIMAL | III | EGFR-mutant NSCLC first-line | PFS: 13.1 mo vs 4.6 mo (chemotherapy); HR 0.16 | Confirmed superior efficacy over chemotherapy in Asian population |
Erlotinib (molecular formula: C₂₂H₂₃N₃O₄; systematic name: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) belongs to the 4-anilinoquinazoline class of kinase inhibitors. Its core structure features:
The molecular weight of erlotinib is 393.44 g/mol, with a calculated partition coefficient (cLogP) of 2.9, indicating moderate lipophilicity that facilitates cell membrane penetration. X-ray crystallography studies reveal that erlotinib binds the EGFR kinase domain in an orientation where the quinazoline nitrogen atoms form critical hydrogen bonds with the hinge region residue Met793, while the C3' ethynyl group projects into a hydrophobic pocket created by Leu792, Leu718, and Leu844. This binding mode is particularly complementary to the spatially constrained conformation of exon 19 deletion mutants [1] [3].
Functionally, erlotinib acts as a reversible competitive inhibitor of ATP binding. Its biochemical half-maximal inhibitory concentration (IC₅₀) for wild-type EGFR is 2 nM in enzymatic assays, with 20-fold greater potency against exon 19 deletion and L858R mutants compared to wild-type receptor. Importantly, erlotinib displays significant selectivity for EGFR over other ErbB family members:
Recent mechanistic insights reveal context-dependent induction of cell death pathways. In three-dimensional spheroid cultures modeling tumor microenvironments, erlotinib activates an autophagy-TRAIL-c-Jun N-terminal kinase axis leading to caspase-8-mediated apoptosis. This pathway involves:
Table 3: Structural and Functional Comparison of First-Generation Quinazoline EGFR Inhibitors
Parameter | Erlotinib | Gefitinib |
---|---|---|
Chemical Structure | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |
Molecular Weight (g/mol) | 393.44 | 446.90 |
Key Substituents | C6,C7: 2-methoxyethoxy; C3': ethynyl | C6: 3-morpholinopropoxy; C7: methoxy |
EGFR IC₅₀ (nM) | 2 (wild-type); 0.5 (L858R) | 27 (wild-type); 33 (L858R) |
Primary Binding Interactions | H-bond: Met793; Hydrophobic: Leu718, Leu844, Leu792 | H-bond: Met793; Hydrophobic: Leu718, Leu844 |
Selectivity Ratio (EGFR/HER2) | 30-fold | 5-fold |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7